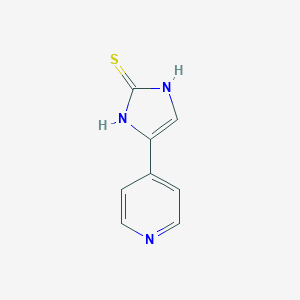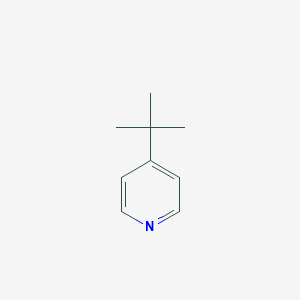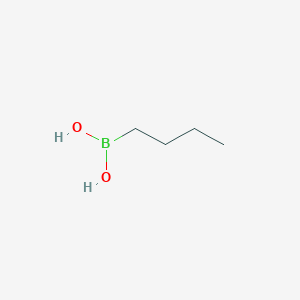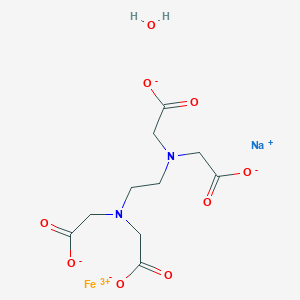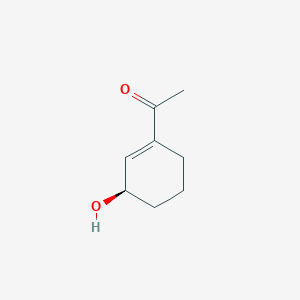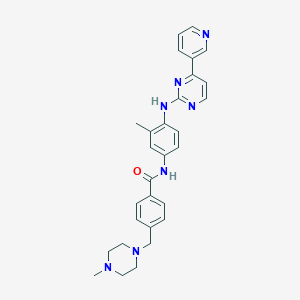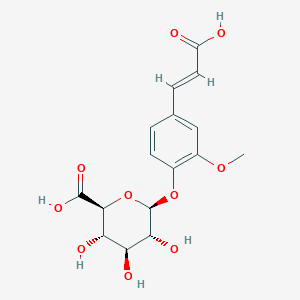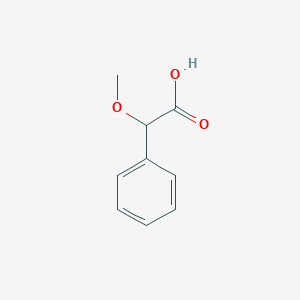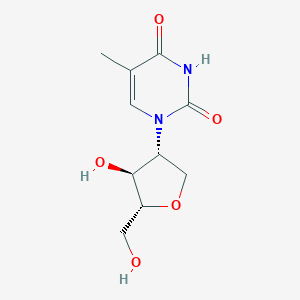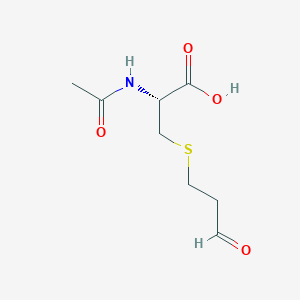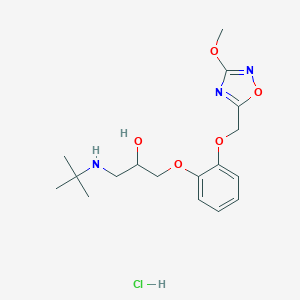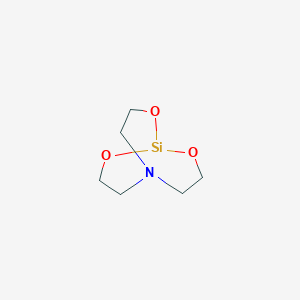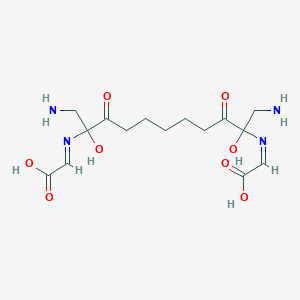
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine), also known as DTPA-bis(glycine), is a chelating agent that is widely used in scientific research. This compound has a high affinity for metal ions, especially heavy metal ions, and is commonly used to remove these ions from biological systems.
Mecanismo De Acción
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) works by forming stable complexes with metal ions, which are then excreted from the body. The chelation process involves the formation of a coordinate bond between the metal ion and the chelating agent. The resulting complex is then eliminated from the body through urine or feces.
Efectos Bioquímicos Y Fisiológicos
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has been shown to have low toxicity and is generally well-tolerated by the body. It is rapidly excreted from the body and does not accumulate in tissues. However, it can cause some side effects, such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) is its high affinity for metal ions, which makes it an effective chelating agent. It is also water-soluble, which makes it easy to administer. However, it has some limitations, such as its low selectivity for specific metal ions and its inability to penetrate cell membranes.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine). One area of focus is on developing more selective chelating agents that can target specific metal ions. Another area of research is on the use of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) in the treatment of heavy metal poisoning and other diseases. Finally, there is a need for more studies on the long-term effects of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) on the body.
Métodos De Síntesis
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) can be synthesized by reacting DTPA dianhydride with glycine in the presence of a catalyst. The reaction results in the formation of a white crystalline powder that is soluble in water and has a molecular weight of 492.5 g/mol.
Aplicaciones Científicas De Investigación
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has a wide range of scientific research applications. It is commonly used as a chelating agent to remove heavy metal ions from biological systems, such as in the treatment of heavy metal poisoning. It is also used in the production of radiopharmaceuticals for diagnostic imaging and cancer therapy.
Propiedades
Número CAS |
143673-92-1 |
|---|---|
Nombre del producto |
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine) |
Fórmula molecular |
C15H24N4O8 |
Peso molecular |
388.37 g/mol |
Nombre IUPAC |
(2E)-2-[1,11-diamino-10-[(Z)-carboxymethylideneamino]-2,10-dihydroxy-3,9-dioxoundecan-2-yl]iminoacetic acid |
InChI |
InChI=1S/C15H24N4O8/c16-8-14(26,18-6-12(22)23)10(20)4-2-1-3-5-11(21)15(27,9-17)19-7-13(24)25/h6-7,26-27H,1-5,8-9,16-17H2,(H,22,23)(H,24,25)/b18-6-,19-7+ |
Clave InChI |
ZLDUGBDBIBRBKP-UHFFFAOYSA-N |
SMILES isomérico |
C(CCC(=O)C(CN)(/N=C/C(=O)O)O)CCC(=O)C(CN)(/N=C\C(=O)O)O |
SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
SMILES canónico |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
Sinónimos |
(2Z)-2-[1,11-diamino-10-(carboxymethylideneamino)-2,10-dihydroxy-3,9-d ioxo-undecan-2-yl]iminoacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
